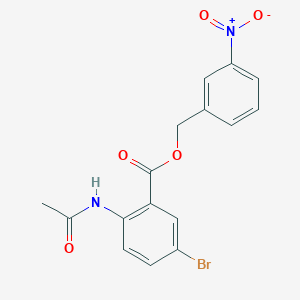
2,3-diphenyl-N-(3-pyridinylmethyl)-6-quinoxalinecarboxamide
Übersicht
Beschreibung
2,3-diphenyl-N-(3-pyridinylmethyl)-6-quinoxalinecarboxamide, also known as PPQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPQ is a quinoxaline derivative that has been synthesized using a variety of methods.
Wirkmechanismus
2,3-diphenyl-N-(3-pyridinylmethyl)-6-quinoxalinecarboxamide exerts its biological effects by inhibiting the activity of the mitochondrial complex III, which is involved in the electron transport chain. 2,3-diphenyl-N-(3-pyridinylmethyl)-6-quinoxalinecarboxamide binds to the Qo site of the complex III and inhibits the transfer of electrons, leading to the accumulation of reactive oxygen species (ROS) and the induction of apoptosis.
Biochemical and Physiological Effects:
2,3-diphenyl-N-(3-pyridinylmethyl)-6-quinoxalinecarboxamide has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. 2,3-diphenyl-N-(3-pyridinylmethyl)-6-quinoxalinecarboxamide has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 2,3-diphenyl-N-(3-pyridinylmethyl)-6-quinoxalinecarboxamide has been shown to exhibit antimicrobial activity against various pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-diphenyl-N-(3-pyridinylmethyl)-6-quinoxalinecarboxamide has several advantages for lab experiments, including its high potency, low toxicity, and ease of synthesis. However, 2,3-diphenyl-N-(3-pyridinylmethyl)-6-quinoxalinecarboxamide also has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.
Zukünftige Richtungen
2,3-diphenyl-N-(3-pyridinylmethyl)-6-quinoxalinecarboxamide has several potential future directions, including its use as a therapeutic agent for cancer and neurodegenerative diseases, its use as an antimicrobial agent, and its use as a tool for studying mitochondrial function. Additionally, further research is needed to optimize the synthesis method of 2,3-diphenyl-N-(3-pyridinylmethyl)-6-quinoxalinecarboxamide and to investigate its potential side effects and toxicity.
Wissenschaftliche Forschungsanwendungen
2,3-diphenyl-N-(3-pyridinylmethyl)-6-quinoxalinecarboxamide has been studied extensively for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. 2,3-diphenyl-N-(3-pyridinylmethyl)-6-quinoxalinecarboxamide has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 2,3-diphenyl-N-(3-pyridinylmethyl)-6-quinoxalinecarboxamide has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, 2,3-diphenyl-N-(3-pyridinylmethyl)-6-quinoxalinecarboxamide has been shown to exhibit antimicrobial activity against various pathogens, including Mycobacterium tuberculosis and Staphylococcus aureus.
Eigenschaften
IUPAC Name |
2,3-diphenyl-N-(pyridin-3-ylmethyl)quinoxaline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N4O/c32-27(29-18-19-8-7-15-28-17-19)22-13-14-23-24(16-22)31-26(21-11-5-2-6-12-21)25(30-23)20-9-3-1-4-10-20/h1-17H,18H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVHWELZCLTFGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)NCC4=CN=CC=C4)N=C2C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-chlorophenyl)-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B3529967.png)

![3-[(3-bromo-4-methoxybenzyl)thio]-5-(2-ethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B3529974.png)
![N-[3-(3,4-dimethylbenzoyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B3529975.png)
![ethyl {[3-(2-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B3529986.png)

![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B3529991.png)
![2-{[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B3530018.png)
![1'-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}spiro[1,3-dioxepane-2,3'-indol]-2'(1'H)-one](/img/structure/B3530020.png)
![N-[4-(1-azepanylcarbonyl)-1-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B3530022.png)
![2,2'-[(4-ethoxy-3-methoxyphenyl)methylene]bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one)](/img/structure/B3530034.png)


![5-(4-chlorobenzylidene)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B3530069.png)